molecular formula C20H16ClN7O2 B7542951 N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide

Cat. No.: B7542951
M. Wt: 421.8 g/mol
InChI Key: YQHPPAAUEGPIKB-UHFFFAOYSA-N
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Description

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a tetrazole ring, a chlorophenyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole core One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, including antimicrobial and antiviral tests.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as tuberculosis and viral infections.

  • Industry: It can be used in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzamide derivatives, oxadiazole-containing compounds, and tetrazole-based molecules. the presence of the cyclopropyl group and the specific substitution pattern on the benzamide core sets it apart from these analogs.

Comparison with Similar Compounds

  • Benzamide derivatives

  • Oxadiazole-containing compounds

  • Tetrazole-based molecules

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O2/c21-14-7-5-13(6-8-14)19-24-23-18(30-19)11-27(15-9-10-15)20(29)16-3-1-2-4-17(16)28-12-22-25-26-28/h1-8,12,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPPAAUEGPIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NN=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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